
(2-Bromo-4-cyano-6-methoxyphenyl) 3-nitrobenzoate
Overview
Description
2-Bromo-4-cyano-6-methoxyphenyl 3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom, a cyano group, a methoxy group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-cyano-6-methoxyphenyl) 3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Cyano Group Introduction: Introduction of a cyano group through a nucleophilic substitution reaction using a suitable cyanide source.
Methoxylation: Introduction of a methoxy group using methanol (CH₃OH) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyano-6-methoxyphenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) in polar solvents.
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of 2-bromo-4-cyano-6-methoxyphenyl 3-aminobenzoate.
Oxidation: Formation of 2-bromo-4-cyano-6-methoxyphenyl 3-carboxybenzoate.
Scientific Research Applications
2-Bromo-4-cyano-6-methoxyphenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-4-cyano-6-methoxyphenyl) 3-nitrobenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: Similar structure but with a methyl group instead of a cyano group.
4-Bromo-2-nitrophenol: Lacks the cyano and methoxy groups.
2-Bromo-4-cyano-6-methoxyphenyl acetate: Similar structure but with an acetate group instead of a nitro group.
Uniqueness
2-Bromo-4-cyano-6-methoxyphenyl 3-nitrobenzoate is unique due to the combination of functional groups attached to the benzene ring, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-bromo-4-cyano-6-methoxyphenyl) 3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O5/c1-22-13-6-9(8-17)5-12(16)14(13)23-15(19)10-3-2-4-11(7-10)18(20)21/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPERVTDEXKUECV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Br)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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